2-Methoxy-2,2-diphenylacetic acid

pKa prediction α-substituent effect ionization state

2-Methoxy-2,2-diphenylacetic acid (CAS 7475-61-8) is an α-methoxydiarylacetic acid belonging to the class of α-substituted diphenylacetic acid derivatives, which also includes benzilic acid (α-hydroxy analog) and the parent diphenylacetic acid. Its molecular formula is C₁₅H₁₄O₃ (MW 242.27 g/mol) with a predicted logP (XLogP) of 2.9 and a predicted pKa of approximately 2.99, indicating moderately lipophilic, weakly acidic character.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 7475-61-8
Cat. No. B12108919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2,2-diphenylacetic acid
CAS7475-61-8
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H14O3/c1-18-15(14(16)17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,16,17)
InChIKeyYNDNIPMGZASSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2,2-diphenylacetic acid: A structurally differentiated α-methoxydiarylacetic acid intermediate for targeted synthesis and pharmaceutical R&D


2-Methoxy-2,2-diphenylacetic acid (CAS 7475-61-8) is an α-methoxydiarylacetic acid belonging to the class of α-substituted diphenylacetic acid derivatives, which also includes benzilic acid (α-hydroxy analog) and the parent diphenylacetic acid . Its molecular formula is C₁₅H₁₄O₃ (MW 242.27 g/mol) with a predicted logP (XLogP) of 2.9 and a predicted pKa of approximately 2.99, indicating moderately lipophilic, weakly acidic character . The compound serves as a versatile building block for the synthesis of ester and amide derivatives, particularly in medicinal chemistry programs targeting muscarinic and nicotinic acetylcholine receptors.

Why 2-Methoxy-2,2-diphenylacetic acid cannot be freely substituted by benzilic acid or diphenylacetic acid in research and process chemistry


α-Substitution on the diphenylacetic acid scaffold profoundly alters the physicochemical and pharmacological properties of both the free acid and its derived esters. The α-methoxy group of 2-methoxy-2,2-diphenylacetic acid imparts a substantially lower pKa (≈2.99) relative to the unsubstituted diphenylacetic acid (pKa 3.94), altering the ionization state at physiological pH and potentially affecting salt formation and solubility . Moreover, O-methylation of the benzilic acid core (i.e., replacing α-OH with α-OCH₃) dramatically shifts the muscarinic versus nicotinic receptor selectivity of derived quinuclidinyl esters from 15,200-fold (QNB) to 18-fold (MB266), a 844-fold change that precludes generic interchangeability in anticholinergic drug design [1]. These differences collectively mean that substitution with a close analog will not reproduce the intended physicochemical, pharmacokinetic, or pharmacological profile.

Quantitative differentiation of 2-Methoxy-2,2-diphenylacetic acid versus structural analogs: A comparative evidence guide


Enhanced acidity of 2-methoxy-2,2-diphenylacetic acid relative to diphenylacetic acid and benzilic acid

2-Methoxy-2,2-diphenylacetic acid exhibits a predicted pKa of 2.99±0.10, which is 0.95 log units lower (more acidic) than the experimentally determined pKa of 2,2-diphenylacetic acid (3.94 at 25 °C) and 0.046 log units lower than the experimental pKa of benzilic acid (3.036 at 25 °C) . The enhanced acidity arises from the electron-withdrawing inductive effect of the α-methoxy substituent, which stabilizes the conjugate base more effectively than the α-hydrogen or α-hydroxyl groups. This differential ionization has direct implications for salt formation, aqueous solubility as a function of pH, and chromatographic retention behavior.

pKa prediction α-substituent effect ionization state

Intermediate lipophilicity of 2-methoxy-2,2-diphenylacetic acid balances permeability and solubility among diarylacetic acid analogs

The computed octanol-water partition coefficient (XLogP) of 2-methoxy-2,2-diphenylacetic acid is 2.9 . This places it between benzilic acid (LogP = 2.300) and 2,2-diphenylacetic acid (LogP = 3.17) , and substantially above the mono-phenyl analog α-methoxyphenylacetic acid (LogP = 1.46) . The incremental ~0.6 LogP unit increase over benzilic acid corresponds to an approximately 4-fold greater partitioning into octanol, while the ~0.27 LogP unit decrease relative to diphenylacetic acid suggests improved aqueous solubility. This intermediate lipophilicity profile may offer a favorable balance between passive membrane permeation and aqueous solubility, consistent with Lipinski's rule-of-five guidelines.

LogP membrane permeability drug-likeness

Lower melting point of 2-methoxy-2,2-diphenylacetic acid facilitates handling and solution-phase processing relative to benzilic and diphenylacetic acids

The melting point of 2-methoxy-2,2-diphenylacetic acid is reported as 100 °C , which is approximately 49 °C lower than that of benzilic acid (mp 149–151 °C) and 47 °C lower than that of 2,2-diphenylacetic acid (mp 147–149 °C) . The significantly reduced melting point reflects weaker intermolecular hydrogen bonding in the crystal lattice due to the replacement of the hydrogen bond-donating α-OH group (in benzilic acid) with the non-donating α-OCH₃ group, and the disruption of crystal packing relative to the unsubstituted diphenylacetic acid. This physical property difference reduces energy requirements for solubilization and can simplify synthetic workup procedures.

melting point process chemistry formulation

O-Methylation of the diphenylacetic acid core profoundly alters muscarinic versus nicotinic receptor selectivity of derived anticholinergic esters

In a functional calcium-flux assay using CN21, CHO, and SHSY5Y cell lines, racemic 3-quinuclidinyl-α-methoxydiphenylacetate (MB266)—the ester of 2-methoxy-2,2-diphenylacetic acid—displayed only 18-fold selectivity for muscarinic acetylcholine receptors (mAChRs) over nicotinic acetylcholine receptors (nAChRs). In contrast, racemic 3-quinuclidinyl benzilate (QNB), the corresponding ester of benzilic acid (α-hydroxy analog), exhibited 15,200-fold selectivity for mAChR versus nAChR [1]. Thus, the single substitution of α-OH with α-OCH₃ reduced mAChR/nAChR selectivity by a factor of 844. This demonstrates that even a minor modification at the α-position of the diarylacetic acid core can produce a qualitatively different pharmacological profile, effectively converting a highly selective mAChR antagonist (QNB) into a balanced dual mAChR/nAChR antagonist (MB266).

mAChR selectivity nAChR structure-activity relationship anticholinergic

Additional hydrogen bond acceptor capacity of 2-methoxy-2,2-diphenylacetic acid relative to diphenylacetic acid expands coordination and receptor-interaction possibilities

2-Methoxy-2,2-diphenylacetic acid possesses three hydrogen bond acceptors (two from the carboxyl group and one from the α-methoxy oxygen) , compared to only two hydrogen bond acceptors for 2,2-diphenylacetic acid (from the carboxyl group alone) [1]. The additional acceptor site provided by the methoxy ether oxygen expands the compound's capacity for intermolecular hydrogen bonding and metal ion chelation. In coordination chemistry applications, this extra donor atom can facilitate the formation of more stable or structurally diverse metal-organic frameworks, while in medicinal chemistry, it offers an additional anchoring point for target protein interactions that is absent in the des-methoxy analog.

hydrogen bond acceptor metal coordination drug-receptor interactions

Preferred application scenarios for 2-Methoxy-2,2-diphenylacetic acid based on comparative evidence


Design of balanced dual mAChR/nAChR antagonists for organophosphate poisoning research

In anticholinergic drug discovery programs where balanced muscarinic/nicotinic receptor blockade is desired—such as countermeasures against organophosphate nerve agents—2-methoxy-2,2-diphenylacetic acid is the preferred acid core for ester synthesis over benzilic acid. As demonstrated by the MB266 vs. QNB comparison, α-O-methylation reduces mAChR selectivity from 15,200-fold to 18-fold, producing a dual-receptor antagonist profile that benzilic acid-derived esters cannot achieve [1]. Researchers should procure this compound specifically when the target product profile requires simultaneous engagement of both receptor subtypes.

Synthesis intermediates requiring low melting point for high-throughput parallel chemistry workflows

The melting point of 2-methoxy-2,2-diphenylacetic acid (100 °C) is approximately 50 °C lower than that of benzilic acid (149–151 °C) and diphenylacetic acid (147–149 °C), making it substantially easier to handle as a neat liquid at moderate temperatures [1]. For automated parallel synthesis platforms that rely on liquid-handling robotics or melt-dispensing systems, this lower melting point reduces the need for external heating and minimizes the risk of solidification in transfer lines, thereby improving workflow reliability and throughput.

Metal-organic framework (MOF) and coordination polymer synthesis exploiting tridentate HBA capacity

With three hydrogen bond acceptor sites (carboxyl and α-methoxy oxygens) versus only two for diphenylacetic acid, 2-methoxy-2,2-diphenylacetic acid can serve as a bidentate or bridging ligand in the construction of metal-organic frameworks and coordination polymers [1]. The additional ether oxygen donor enables diverse coordination geometries that are inaccessible to the simpler diphenylacetic acid ligand, making this compound a strategic choice for crystal engineering studies aimed at novel topologies.

Optimization of CNS drug candidates where intermediate lipophilicity is critical for blood-brain barrier penetration

The XLogP of 2-methoxy-2,2-diphenylacetic acid (2.9) lies between that of benzilic acid (LogP 2.300) and diphenylacetic acid (LogP 3.17), positioning it within the optimal LogP window (2–3) for passive blood-brain barrier permeation [1]. When designing CNS-penetrant ester prodrugs or active esters, this intermediate lipophilicity offers a superior starting point relative to the more hydrophilic benzilic acid (which may limit brain uptake) or the more lipophilic diphenylacetic acid (which may increase non-specific protein binding and metabolic clearance).

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